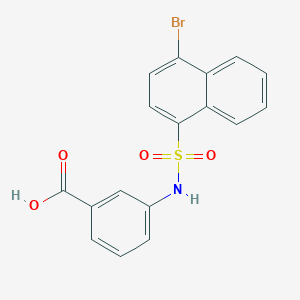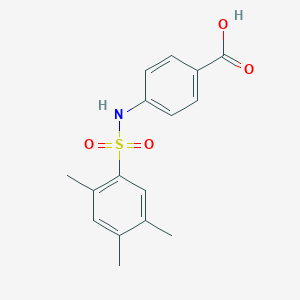
4-tert-butyl-N-(2-methoxyethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-(2-methoxyethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BEMT, and it has been found to have various applications in the field of pharmaceuticals.
Mécanisme D'action
BEMT acts as a positive allosteric modulator of GABA(A) receptors, which are involved in the regulation of neurotransmitters in the brain. It enhances the binding of GABA to the receptor, resulting in an increase in the inhibitory neurotransmitter activity. This leads to a decrease in neuronal excitability, which is responsible for the anticonvulsant and anxiolytic effects of BEMT.
Biochemical and physiological effects:
BEMT has been found to have various biochemical and physiological effects. It has been shown to increase the activity of GABA(A) receptors, resulting in a decrease in neuronal excitability. This leads to a reduction in seizures and anxiety. BEMT has also been found to have sedative effects and can cause drowsiness in some individuals.
Avantages Et Limitations Des Expériences En Laboratoire
BEMT has several advantages for lab experiments. It has a high potency and selectivity for GABA(A) receptors, making it an ideal ligand for studying the effects of GABA(A) receptor modulation. BEMT is also readily available and relatively inexpensive, making it accessible to researchers. However, BEMT has limitations in lab experiments as it can have off-target effects and can cause sedation, which can affect the results of experiments.
Orientations Futures
There are several future directions for the use of BEMT in scientific research. One direction is the development of new drugs for the treatment of epilepsy and anxiety disorders. BEMT can be used as a lead compound for the development of new drugs that have improved efficacy and fewer side effects. Another direction is the study of the effects of BEMT on other neurotransmitter systems, such as the dopamine and serotonin systems. This can provide insights into the potential use of BEMT in the treatment of other psychiatric disorders. Additionally, the development of new synthetic methods for BEMT can improve its accessibility and reduce its cost.
Conclusion:
In conclusion, 4-tert-butyl-N-(2-methoxyethyl)benzenesulfonamide is a chemical compound that has various applications in scientific research, particularly in the field of pharmaceuticals. Its mechanism of action involves the modulation of GABA(A) receptors, resulting in anticonvulsant and anxiolytic effects. BEMT has advantages and limitations in lab experiments, and there are several future directions for its use in scientific research.
Méthodes De Synthèse
The synthesis of BEMT involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis of BEMT is p-tert-butylbenzenesulfonyl chloride, which is reacted with 2-methoxyethylamine to form the intermediate product, 4-tert-butyl-N-(2-methoxyethyl)benzenesulfonamide. The intermediate product is then purified through recrystallization to obtain the final product, BEMT.
Applications De Recherche Scientifique
BEMT has been found to have various applications in scientific research, particularly in the field of pharmaceuticals. It has been used as a ligand for GABA(A) receptors, which are involved in the regulation of neurotransmitters in the brain. BEMT has also been found to have anticonvulsant properties and has been used in the treatment of epilepsy. Additionally, BEMT has been used in the development of new drugs for the treatment of anxiety and other psychiatric disorders.
Propriétés
Nom du produit |
4-tert-butyl-N-(2-methoxyethyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C13H21NO3S |
Poids moléculaire |
271.38 g/mol |
Nom IUPAC |
4-tert-butyl-N-(2-methoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H21NO3S/c1-13(2,3)11-5-7-12(8-6-11)18(15,16)14-9-10-17-4/h5-8,14H,9-10H2,1-4H3 |
Clé InChI |
PKIZMOZAMQCGLU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCOC |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2,5-dibromophenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B273281.png)
![1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B273283.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273287.png)




![2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B273309.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273313.png)


